Fluoflavine: A Technical Guide to its Fundamental Properties and Biological Activities
Fluoflavine: A Technical Guide to its Fundamental Properties and Biological Activities
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: Fluoflavine, also known as 5,12-dihydroquinoxalino[2,3-b]quinoxaline, is a heterocyclic compound that has garnered significant interest in both materials science and pharmacology. Its unique redox properties make it a compelling candidate for applications in organic electronics and spintronics. Furthermore, its potent and selective inhibitory activity against NADPH Oxidase 1 (NOX1) positions it as a valuable tool for studying redox signaling pathways and as a potential therapeutic agent in drug development. This technical guide provides a comprehensive overview of the fundamental properties of Fluoflavine, detailing its physicochemical characteristics, biological functions, and the experimental methodologies used for its characterization.
Physicochemical Properties
Fluoflavine is a planar, aromatic molecule with a tetraazaanthracene core. Its extended π-system is responsible for its distinct electronic and optical properties.
Synthesis
The synthesis of the parent H2fluoflavine is achieved through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline in hot ethylene glycol. The product is then isolated as a microcrystalline golden solid via filtration[1].
Redox States and Electrochemical Properties
A key feature of Fluoflavine is its ability to exist in multiple, stable oxidation states, including a neutral form (flv0), a monoanionic radical (flv1-•), a dianionic form (flv2-), and a trianionic radical (flv3-•)[1][2][3][4]. This facile switchability between different redox states is a critical property for its potential applications in electronic devices[1][2][3][4]. The electrochemical behavior of Fluoflavine and its derivatives has been extensively studied using cyclic voltammetry.
Table 1: Electrochemical Properties of Fluoflavine and its Radical Anion
| Redox Transition | E1/2 (V vs. Fc+/0) | Solvent/Electrolyte | Reference |
| flv0 + e- ⇌ flv1-• | -0.96 (1) | Not specified | [1] |
| flv1-• + e- ⇌ flv2- | -1.73 (1) | Not specified | [1] |
Spectroscopic Properties
The distinct oxidation states of Fluoflavine can be characterized by their unique spectroscopic signatures.
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UV-Visible Spectroscopy: The UV-Vis absorption spectrum of Fluoflavine is sensitive to its oxidation state. The neutral form exhibits characteristic absorption bands, and upon reduction to its radical anionic and dianionic forms, new absorption features appear in the visible and near-infrared regions[1].
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Electron Paramagnetic Resonance (EPR) Spectroscopy: The paramagnetic radical species of Fluoflavine (flv1-• and flv3-•) can be detected and characterized by EPR spectroscopy. The hyperfine coupling constants observed in the EPR spectra provide valuable information about the distribution of the unpaired electron spin density within the molecule[1][4].
Biological Activity: Selective NOX1 Inhibition
Fluoflavine, also referred to in biological literature as ML-090, has been identified as a potent and selective inhibitor of NADPH Oxidase 1 (NOX1)[5]. NOX enzymes are a family of transmembrane proteins that generate reactive oxygen species (ROS) and are implicated in a variety of physiological and pathological processes.
Table 2: Inhibitory Activity of Fluoflavine (ML-090) against NOX Isoforms
| Target | IC50 | Cell Line | Reference |
| NOX1 | 90 nM | Not specified | [5] |
| NOX1 | 360 nM | HEK293 | [5] |
| NOX2 | >10 µM | Not specified | [5] |
| NOX3 | >10 µM | Not specified | [5] |
| NOX4 | >10 µM | Not specified | [5] |
The high selectivity of Fluoflavine for NOX1 over other isoforms makes it an invaluable chemical probe to investigate the specific roles of NOX1 in cellular signaling.
Mechanism of Action and Signaling Pathways
NOX1-derived ROS are known to modulate various downstream signaling pathways that are crucial for cell proliferation, migration, and survival. By inhibiting NOX1, Fluoflavine can effectively attenuate these signaling cascades.
Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways[6][7][8]. NOX1-mediated ROS production has been shown to be involved in the activation of EGFR signaling. Therefore, Fluoflavine, by inhibiting NOX1, can indirectly suppress EGFR-mediated cellular responses.
Modulation of PI3K/Akt and MAPK/ERK Pathways
The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are central to cell growth, proliferation, and survival[5][9][10][11][12][13][14]. NOX1-derived ROS can activate these pathways. Consequently, inhibition of NOX1 by Fluoflavine can lead to the downregulation of both the PI3K/Akt and MAPK/ERK signaling cascades.
Experimental Protocols
Synthesis of Fluoflavine (H2flv)
Materials:
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ortho-phenylenediamine
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2,3-dichloroquinoxaline
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Ethylene glycol
Procedure:
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A mixture of ortho-phenylenediamine and 2,3-dichloroquinoxaline is heated in ethylene glycol.
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The reaction mixture is heated until the reaction is complete, as monitored by an appropriate method (e.g., TLC).
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Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
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The collected solid is washed with a suitable solvent to afford the microcrystalline golden solid of H2fluoflavine[1].
NOX1 Inhibition Assay (Luminol-Based Chemiluminescence Assay)
This cell-based assay is commonly used to screen for and characterize inhibitors of NOX1 activity by measuring the production of intracellular ROS.
Materials:
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HT29 human colon carcinoma cells (or other cells endogenously expressing NOX1)
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Fluoflavine (ML-090) or other test compounds
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Luminol
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Horseradish peroxidase (HRP)
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Cell culture medium and reagents
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96-well plates
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Luminometer
Procedure:
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Seed HT29 cells in a 96-well plate and culture until they reach the desired confluency.
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Incubate the cells with various concentrations of Fluoflavine or control compounds for a specified period (e.g., 1 hour)[15][16].
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Add a solution containing luminol and HRP to each well[15][16][17].
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Immediately measure the chemiluminescence signal using a luminometer. The signal is generated by the reaction of luminol with intracellular ROS, catalyzed by HRP[15][16][17].
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A decrease in the chemiluminescence signal in the presence of Fluoflavine indicates inhibition of NOX1 activity[15][16].
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The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
References
- 1. Isolation of Elusive Fluoflavine Radicals in Two Differing Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of Elusive Fluoflavine Radicals in Two Differing Oxidation States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Inhibition of the EGF Receptor by Binding to an Activating Kinase Domain Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Receptor Dimerization as a Novel Negative Feedback Mechanism of EGFR Signaling | PLOS One [journals.plos.org]
- 9. A Dual-Color Fluorescence-Based Platform to Identify Selective Inhibitors of Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Table 3, Assay Rationale and Description - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Probe Report for NOX1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. goldbio.com [goldbio.com]
